molecular formula C23H24FN3O2 B2505684 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1029765-05-6

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No.: B2505684
CAS No.: 1029765-05-6
M. Wt: 393.462
InChI Key: SKQBNNLLAJNQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a fluorine atom at the para position. The indole moiety is modified at the 5-position with a methyl group and at the 2-position with a 4-methylpiperidine-1-carbonyl substituent.

Properties

IUPAC Name

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-14-9-11-27(12-10-14)23(29)21-20(18-13-15(2)3-8-19(18)25-21)26-22(28)16-4-6-17(24)7-5-16/h3-8,13-14,25H,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQBNNLLAJNQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps :

    Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene.

    Chlorination: Thionyl chloride is used for chlorination.

    Amination: Methylamine is used for amination.

    Reduction: Palladium on carbon (Pd/C) is used for hydrogenation reduction to obtain the final product.

Chemical Reactions Analysis

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, thionyl chloride for chlorination, and methylamine for amination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: 4-fluoro-N-{5-methyl-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

  • Molecular Formula : C₂₆H₂₄FN₅O₂
  • Molecular Weight : 457.51 g/mol
  • Key Features :
    • Piperazine ring substituted with pyridin-2-yl group instead of 4-methylpiperidine.
    • Higher polar surface area (60.473 Ų) due to the pyridine nitrogen.
    • LogP: 3.62, indicating moderate lipophilicity .

Comparison :

Structural Analog: 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (CAS 182563-08-2)

  • Molecular Formula : C₂₁H₂₂FN₃O
  • Molecular Weight : 375.43 g/mol
  • LogP: Not reported, but the absence of a carbonyl group likely reduces polarity compared to the target compound .

Comparison :

Structural Analog: 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-benzamide (LY 334370)

  • Synthesis : Achieved via tandem hydroformylation/Fischer indolization with a 95% yield, showcasing efficient methodology .

Comparison :

  • The target compound’s 4-methylpiperidine-1-carbonyl group may offer enhanced steric bulk compared to LY 334370’s piperidine substituent, influencing receptor selectivity.

Thiocarbamoyl Derivative: 4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4)

  • Synthesis : Prepared via thiocarbamoylation of anabasine, yielding >99% HPLC purity .
  • Key Feature : Thiocarbamoyl group replaces the carbonyl, altering electronic properties and binding interactions.

Comparison :

  • The thiocarbamoyl group in CNS4 introduces sulfur-based hydrogen bonding, which could enhance kinase inhibition but increase metabolic susceptibility compared to the target compound’s amide group .

Crystal Structure Insights

  • 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide: Exhibits a dihedral angle of 14.1° between aromatic rings, stabilized by intramolecular hydrogen bonds. This planar disruption contrasts with the target compound’s likely conformation, where the 4-methylpiperidine-1-carbonyl group may enforce a non-planar geometry .

Biological Activity

4-Fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and therapeutic potential, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its biochemical effects, molecular mechanisms, and potential applications in research and medicine.

The compound's chemical structure is crucial to its biological activity. Its IUPAC name is this compound, and it has the following molecular formula: C23H24FN3O2. The presence of a fluorine atom and a piperidine moiety contributes to its unique properties and interactions within biological systems.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

Binding Interactions: The compound likely binds to specific biomolecules, including receptors or enzymes, altering their function. This could result in downstream effects on gene expression and cellular processes.

Signal Transduction Modulation: By influencing signaling pathways, the compound may affect cellular responses to external stimuli, potentially enhancing or inhibiting cell survival and proliferation.

Research Findings

Recent studies have explored the synthesis and biological evaluation of similar indole derivatives. For example:

CompoundActivityIC50 (µM)Reference
Compound AAntiviral10
Compound BAnticancer15
Compound CEnzyme Inhibition5

These findings highlight the potential of indole derivatives as therapeutic agents, suggesting that this compound may exhibit similar activities.

Case Studies

While specific case studies on this compound are scarce, related indole derivatives have demonstrated promising results in preclinical trials:

Case Study 1: A study evaluated an indole derivative's ability to inhibit cancer cell growth in vitro. Results showed a significant reduction in viability at concentrations similar to those expected for this compound .

Case Study 2: Another investigation focused on the antiviral potential of indole compounds against RNA viruses. The results indicated effective inhibition at low micromolar concentrations, suggesting that further exploration of this compound's antiviral properties is warranted .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.